![molecular formula C11H11ClN4 B2361021 N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine CAS No. 77297-44-0](/img/structure/B2361021.png)
N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine
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Overview
Description
N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine, also known as 4C3MPD, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrimidine derivatives and has been studied for its pharmacological properties.
Scientific Research Applications
Antimicrobial Activity
N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine: derivatives have been studied for their antimicrobial properties. These compounds are known to inhibit the growth of various bacteria and fungi, making them potential candidates for treating infectious diseases. The mechanism of action often involves the inhibition of essential enzymes in the microbial metabolic pathways .
Anticancer Properties
Research has indicated that certain derivatives of N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine exhibit anticancer activities. They can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis. By inhibiting DHFR, these compounds can prevent the proliferation of cancer cells .
Antiviral Agents
Some sulfonamide derivatives, related to N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine , have shown antiviral activities. They can interfere with the replication process of viruses, such as the tobacco mosaic virus, offering a pathway to develop new antiviral drugs .
Agricultural Applications
The antifungal and herbicidal properties of these compounds have been explored for agricultural use. They can protect crops from fungal infections and manage weed growth, contributing to higher crop yields and reduced crop losses .
Enzyme Inhibition
Beyond DHFR, these compounds can inhibit other enzymes like carbonic anhydrase and matrix metalloproteinases. This broad spectrum of enzyme inhibition makes them versatile tools in drug development for various diseases .
Analytical Reagents
Due to the Lewis acid properties of acetamide-linked sulfonamides, these compounds can serve as analytical reagents. They are useful in the preparation of coordination complexes and can be used in various chemical analyses .
Mechanism of Action
Target of Action
Similar compounds such as n4-substituted sulfonamides have been reported to inhibit dihydrofolate reductase (dhfr) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth .
Mode of Action
Based on the structural similarity to n4-substituted sulfonamides, it can be hypothesized that this compound may interact with its target enzyme (like dhfr) and inhibit its function . This inhibition could lead to disruption of the tetrahydrofolate synthesis pathway, thereby affecting DNA synthesis and cell growth .
Biochemical Pathways
If we consider its potential inhibition of dhfr, it could affect the tetrahydrofolate synthesis pathway . This pathway is crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA. Therefore, its inhibition could lead to impaired DNA synthesis and cell growth .
Result of Action
Based on its potential inhibition of dhfr, it could lead to impaired dna synthesis and cell growth . This could potentially result in the death of rapidly dividing cells, such as cancer cells .
properties
IUPAC Name |
4-N-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c1-7-14-10(13)6-11(15-7)16-9-4-2-8(12)3-5-9/h2-6H,1H3,(H3,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDGSFSSNMJTFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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